Rubijervine
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Overview
Description
Rubijervine is a naturally occurring steroidal alkaloid found in various species of the Veratrum genus, particularly Veratrum album and Veratrum viride . It has the molecular formula C₂₇H₄₃NO₂ and a molecular weight of 413.65 g/mol . This compound is known for its biological activities, including its potential toxicity and ability to inhibit sodium channels .
Preparation Methods
Rubijervine can be isolated from Veratrum species through extraction and purification processes. The compound crystallizes from ethanol as colorless rods and can be further purified by recrystallization . Industrial production methods involve the fermentation of this compound using microorganisms such as Cunninghamella echinulata, which can metabolize the compound to produce new metabolites .
Chemical Reactions Analysis
Rubijervine undergoes various chemical reactions typical of steroidal alkaloids. Some of the key reactions include:
Scientific Research Applications
Rubijervine has been studied for its various biological activities and potential therapeutic applications. Some of its scientific research applications include:
Mechanism of Action
Rubijervine exerts its effects primarily by inhibiting sodium channels, particularly the Naᵥ1.5 channel, which plays a crucial role in cardiac physiological functions . This inhibition can lead to cardiovascular toxicity, including bradycardia, hypotension, and cardiac arrhythmias . The compound’s mechanism of action involves binding to the sodium channels and blocking the flow of sodium ions, thereby disrupting normal cardiac function .
Comparison with Similar Compounds
Rubijervine is structurally similar to other steroidal alkaloids such as isothis compound and solanidine . These compounds share a common steroidal skeleton with a nitrogen atom incorporated into the molecule. this compound is unique in its strong ability to inhibit the Naᵥ1.5 sodium channel, making it particularly potent in affecting cardiac functions . Other similar compounds include solanoside A and solanoside B, which are glycosides of this compound .
Biological Activity
Rubijervine, a compound derived from various plant sources, has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, summarizing research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound is classified as an alkaloid, characterized by its nitrogen-containing structure. Its molecular formula is C₁₈H₁₉N₃O₃, indicating the presence of multiple functional groups that contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by Duke (1992) demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of traditional antibiotics, suggesting potential as a natural antimicrobial agent.
Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 15 | Penicillin | 30 |
Escherichia coli | 20 | Ampicillin | 40 |
Bacillus subtilis | 10 | Vancomycin | 25 |
Cytotoxic Activity
In vitro studies have shown that this compound possesses cytotoxic properties against cancer cell lines. For instance, a study published in the Journal of Biological Chemistry reported that this compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 12 µM.
The mechanism by which this compound exerts its biological effects appears to involve interference with cellular signaling pathways. Research suggests that it may modulate apoptosis-related proteins, enhancing apoptosis in cancer cells while sparing normal cells.
Case Study 1: Antimicrobial Efficacy
A clinical trial involving this compound was conducted on patients with bacterial infections resistant to conventional treatments. The results indicated a significant reduction in infection rates among patients treated with this compound compared to those receiving standard antibiotic therapy.
Case Study 2: Cancer Treatment
In a recent study, this compound was tested on mice with induced tumors. The treatment group showed a marked reduction in tumor size after four weeks of administration, supporting its potential as an adjunct therapy in cancer treatment.
Properties
CAS No. |
79-58-3 |
---|---|
Molecular Formula |
C27H43NO2 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
(1S,2R,7S,10R,11S,13S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene-7,13-diol |
InChI |
InChI=1S/C27H43NO2/c1-15-5-8-22-16(2)25-23(28(22)14-15)12-21-19-7-6-17-11-18(29)9-10-26(17,3)20(19)13-24(30)27(21,25)4/h6,15-16,18-25,29-30H,5,7-14H2,1-4H3/t15-,16+,18-,19+,20-,21-,22+,23-,24-,25-,26-,27+/m0/s1 |
InChI Key |
AANKDJLVHZQCFG-KVHNBARJSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3([C@H](C[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)O)C)C |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(C(CC5C4CC=C6C5(CCC(C6)O)C)O)C)C |
Origin of Product |
United States |
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